

synthesis of methyl cedryl ketone from cedrene

Author: BenchChem Technical Support Team. **Date:** December 2025

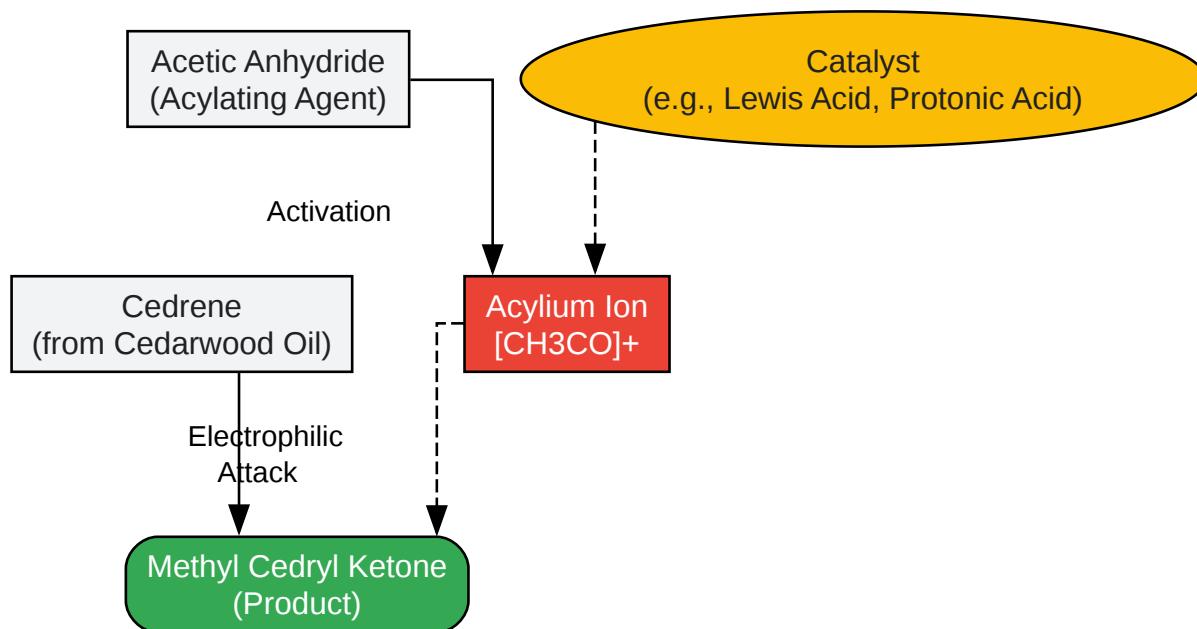
Compound of Interest

Compound Name: *Methyl Cedryl Ketone*

Cat. No.: *B15599383*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **Methyl Cedryl Ketone** from Cedrene


Abstract

Methyl Cedryl Ketone (MCK), also known commercially as Acetyl Cedrene or Vertofix, is a highly valued synthetic fragrance ingredient prized for its persistent, dry, woody, and ambery character.^{[1][2]} It serves as a crucial component and fixative in numerous fragrance formulations, particularly in perfumes, soaps, and cosmetics.^{[2][3]} The industrial synthesis of **Methyl Cedryl Ketone** is primarily achieved through the Friedel-Crafts acylation of cedrene, a sesquiterpene hydrocarbon derived from cedarwood oil.^{[4][5]} This guide provides a detailed overview of the core synthesis methodologies, experimental protocols, and reaction parameters, intended for researchers and professionals in organic chemistry and fragrance development.

Core Synthesis Pathway: Friedel-Crafts Acylation

The principal route for synthesizing **Methyl Cedryl Ketone** involves the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation.^[6] In this reaction, cedrene is treated with an acylating agent, typically acetic anhydride, in the presence of a catalyst.^{[2][7]} The catalyst's role is to generate a highly electrophilic acylium ion, which then attacks the cedrene molecule to form the acetylated product.^[8]

A variety of catalysts can be employed, including Lewis acids (e.g., titanium tetrachloride), protonic acids (e.g., polyphosphoric acid, sulfuric acid), and solid superacids.^{[7][9][10]} The choice of catalyst and reaction conditions significantly influences the reaction's yield, selectivity, and byproduct formation.^[7]

[Click to download full resolution via product page](#)

Figure 1. Simplified Reaction Path for Friedel-Crafts Acylation of Cedrene.

Experimental Protocols

Detailed methodologies for the synthesis of **Methyl Cedryl Ketone** vary based on the catalytic system. Below are protocols derived from established synthesis literature.

Synthesis using Solid Superacid Catalyst

This method offers the advantages of catalyst reusability, lower cost, and reduced acidic waste. [10]

Protocol:

- Reaction Setup: In a three-necked flask equipped with a stirrer, charge cedrene (e.g., 2 mol) and acetic anhydride (e.g., 2.11 mol). [10]
- Catalyst Addition: While stirring, add a solid superacid catalyst, such as SO₄²⁻/TiO₂-SiO₂, constituting 1% to 10% of the weight of the cedrene raw material. [10]
- Reaction: Heat the reaction mixture with agitation to a temperature between 10°C and 120°C (an example specifies 80°C). Maintain the reaction for a period of over 3 hours (an example

specifies 8 hours).[10]

- Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature (e.g., 25°C).[10] Separate the solid superacid catalyst via filtration. The recovered catalyst can be reused directly in subsequent batches.[10]
- Purification: Subject the filtrate to vacuum distillation to recover unreacted acetic anhydride and the acetic acid byproduct.[10]
- Final Product: The resulting crude product is further purified by rectification (fractional distillation) to obtain the final **Methyl Cedryl Ketone**.[10]

Synthesis using Protionic Acid Catalyst (Polyphosphoric Acid)

Protionic acids like polyphosphoric acid are also effective catalysts for this transformation, where isomerization and acetylation can occur simultaneously.[7]

Protocol:

- Reaction Setup: Charge the reaction vessel with cedrene hydrocarbons and polyphosphoric acid.[7]
- Reagent Addition: Gradually add acetic anhydride to the mixture while maintaining the temperature below a set point (e.g., 40°C).[7]
- Reaction: After the addition is complete, heat the mixture to a suitable temperature (e.g., 75°C) and hold for several hours (e.g., 7 hours) with stirring.[7]
- Quenching: Add water to the reaction mixture to decompose the polyphosphoric acid.[7]
- Extraction and Neutralization: Separate the oil layer. The aqueous layer can be extracted with a solvent like benzene, and the extracts are combined with the oil layer. Neutralize the combined organic phase by washing with a dilute alkali solution until neutral.[7]
- Purification: Recover the solvent (e.g., benzene) by distillation. The resulting crude product is then purified via vacuum distillation, collecting the fraction at the appropriate boiling range

(e.g., 120-168°C at 70Pa) to yield the final product.[\[7\]](#)


Quantitative Data Summary

The efficiency of **Methyl Cedryl Ketone** synthesis is highly dependent on the chosen reaction parameters. The table below summarizes quantitative data from various reported methods.

Catalyst	Reactant Molar Ratio (Ac ₂ O:Ce drene)	Temperat ure (°C)	Time (h)	Yield (%)	Ketone Purity (%)	Source
SO ₄ ²⁻ /TiO ₂ -SiO ₂ Solid Superacid	~1.05 : 1	80	8	~66	79	[10]
SO ₄ ²⁻ /TiO ₂ -SiO ₂ Solid Superacid	Not specified	80	8	~64	78	[10]
Polyphosph horic Acid	~1.5 : 1	75	7	60	>80	[7]
Titanium Tetrachlori de	Not specified	Not specified	Not specified	Not specified	Leads to byproducts	[9]

General Experimental Workflow

The overall process for the synthesis and purification of **Methyl Cedryl Ketone** follows a consistent sequence of steps, from initial reaction to the isolation of the final product.

[Click to download full resolution via product page](#)**Figure 2.** General Laboratory Workflow for MCK Synthesis and Purification.

Conclusion

The synthesis of **Methyl Cedryl Ketone** from cedrene via Friedel-Crafts acylation is a well-established and versatile industrial process. The selection of the catalyst—ranging from traditional protonic acids like polyphosphoric acid to more modern, environmentally benign solid superacids—is a critical factor that dictates reaction conditions, yield, and operational complexity. The detailed protocols and quantitative data presented in this guide offer a comprehensive technical foundation for the laboratory-scale synthesis and optimization of this important fragrance chemical. Further research may focus on developing even more efficient and selective catalytic systems to enhance product purity and reduce environmental impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl Cedryl Ketone / Vertofix (32388-55-9) — Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]
- 2. Page loading... [wap.guidechem.com]
- 3. foreverest.net [foreverest.net]
- 4. ScenTree - Vertofix® (CAS N° 32388-55-9) [scentre.co]
- 5. Acetyl cedrene (32388-55-9) for sale [vulcanchem.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. CN1130170A - Synthetic method for methyl cedrone - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The acetylation of cedrene in the presence of titanium tetrachloride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. CN101265170B - Method for synthesizing methylcedrenone by using solid super-strong acid - Google Patents [patents.google.com]

- To cite this document: BenchChem. [synthesis of methyl cedryl ketone from cedrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599383#synthesis-of-methyl-cedryl-ketone-from-cedrene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com